molecular formula C12H20ClNO B2859312 3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride CAS No. 2490398-66-6

3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride

Cat. No.: B2859312
CAS No.: 2490398-66-6
M. Wt: 229.75
InChI Key: DDBYKOUHGNUCEV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride: is a chemical compound with the molecular formula C12H19NO·HCl It is a hydrochloride salt form of 3,3-dimethyl-1-phenoxybutan-2-amine, which is characterized by the presence of a phenoxy group attached to a butan-2-amine backbone with two methyl groups at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction between phenol and a suitable halogenated butane derivative.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to form the amine derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed.

    Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, and solvents like ethanol or methanol can be employed to dissolve reactants and control reaction conditions.

    Purification: The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Introduction of various substituents onto the aromatic ring, leading to a range of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological molecules and potential biochemical pathways.

Medicine:

    Pharmaceutical Research: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Studied for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    3,3-Dimethyl-1-phenoxybutan-2-amine: The free base form without the hydrochloride salt.

    3,3-Dimethyl-1-phenoxybutan-2-ol: An alcohol derivative with a hydroxyl group instead of an amine.

    3,3-Dimethyl-1-phenoxybutan-2-one: A ketone derivative with a carbonyl group.

Uniqueness:

    Hydrochloride Salt Form: The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

    Chemical Reactivity: The presence of both phenoxy and amine groups provides unique reactivity patterns, allowing for diverse chemical transformations.

Properties

IUPAC Name

3,3-dimethyl-1-phenoxybutan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-14-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBYKOUHGNUCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(COC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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